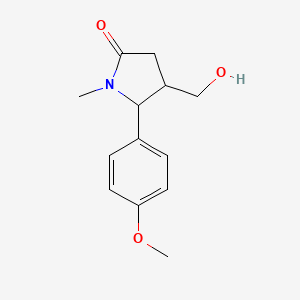

4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one

Descripción

Propiedades

IUPAC Name |

4-(hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-14-12(16)7-10(8-15)13(14)9-3-5-11(17-2)6-4-9/h3-6,10,13,15H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWMURNQDNQMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(CC1=O)CO)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

Introduction of Substituents: The hydroxymethyl, methoxyphenyl, and methyl groups are introduced through various substitution reactions.

Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

The biological activity of 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one has been explored in various studies. Pyrrolidinone derivatives are known for their potential antiviral, anti-inflammatory, and antioxidant properties. The methoxyphenyl group may enhance interactions with biological targets, making this compound suitable for pharmacological studies.

Potential Mechanisms of Action

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic regulation.

- Receptor Interaction : It can bind to receptors, potentially influencing neurotransmitter systems and signaling pathways.

Drug Discovery

4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one serves as a key intermediate in the synthesis of novel pharmaceuticals. Its unique structure allows for the development of targeted therapies for various diseases, including:

- Antiviral Agents : Potential candidates for treating viral infections.

- Anti-inflammatory Drugs : Compounds aimed at reducing inflammation.

Material Science

The compound's properties can be utilized in formulating advanced materials that require enhanced durability and thermal stability. This is crucial in applications such as:

- Electronics : Development of components that withstand high temperatures.

- Coatings : Protective layers that require resilience against environmental factors.

Bioconjugation

The unique structure of this compound facilitates bioconjugation processes, which are essential for:

- Diagnostic Applications : Attaching biomolecules to surfaces for imaging and detection.

- Therapeutic Uses : Enhancing drug delivery systems through targeted conjugation to specific cells or tissues.

Fluorescent Probes

Due to its chemical properties, it can be employed in creating fluorescent probes vital for biological imaging, allowing scientists to visualize cellular processes effectively.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one:

Mecanismo De Acción

The mechanism of action of 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling.

Gene Expression: Affecting the expression of genes related to its biological activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

4-Hydroxy-5-(4-methoxyphenyl)-pyrrolidin-2-one

- Structure : Differs from the target compound by replacing the hydroxymethyl group (position 4) with a hydroxyl group and lacking the 1-methyl group.

- Properties: Exhibits an envelope conformation in the pyrrolidin-2-one ring, with intermolecular O–H⋯O and N–H⋯O hydrogen bonds stabilizing its crystal structure .

5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (CAS 6139-29-3)

- Structure : Features an ethyl group at position 5 instead of hydroxymethyl and retains the 4-methoxyphenyl group.

- Properties :

- Activity: No specific biological data are available, but the 4-methoxyphenyl moiety is common in antifungal agents, suggesting possible shared activity profiles .

5-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 89531-41-9)

- Structure : Lacks the 4-methoxyphenyl group but retains the hydroxymethyl and 1-methyl substituents.

- Properties :

Functional Analogues with Shared Moieties

Triazole Derivatives with 4-Methoxyphenyl Groups

- Example : 3-(2,4-dichlorophenyl)-4-(4-methoxyphenyl)-1,2,4-triazole.

- Activity: Demonstrates notable antifungal and antibiotic activities, highlighting the pharmacological relevance of the 4-methoxyphenyl group in heterocyclic compounds .

- Comparison : Unlike the target compound, triazole cores offer additional hydrogen-bonding sites, which may enhance target binding but introduce synthetic complexity.

Imidazole and Pyridine Derivatives

- Example : 5-[4-(4,5-Diphenyl-1H-imidazol-2-yl)-phenyl]-2-(4-methoxyphenyl)pyridine.

- Activity : Exhibits antibacterial and antifungal properties, suggesting that the 4-methoxyphenyl group synergizes with aromatic systems to enhance efficacy .

- Comparison: The target compound’s pyrrolidinone core may offer metabolic stability advantages over imidazole/pyridine systems, which are prone to oxidative degradation.

Actividad Biológica

4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one is a pyrrolidinone derivative notable for its five-membered ring structure, which includes a hydroxymethyl group and a methoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and antioxidant properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one is C_{13}H_{17}NO_{2}, with a molecular weight of approximately 235.283 g/mol. The compound features a unique substitution pattern that may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C_{13}H_{17}NO_{2} |

| Molecular Weight | 235.283 g/mol |

| InChI Key | JGWMURNQDNQMFL-UHFFFAOYSA-N |

Antiviral Properties

Research indicates that pyrrolidinone derivatives, including this compound, exhibit antiviral activity. The presence of the methoxyphenyl group may enhance the compound's ability to interact with viral proteins, potentially inhibiting viral replication. Studies have shown that similar compounds can disrupt viral entry into host cells and interfere with viral RNA synthesis.

Anti-inflammatory Effects

The anti-inflammatory properties of 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one are attributed to its ability to modulate inflammatory pathways. In vitro studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell types.

Antioxidant Activity

The antioxidant capacity of this compound is another significant aspect of its biological profile. It may scavenge free radicals and reduce oxidative stress in cells, contributing to cellular protection against damage caused by reactive oxygen species (ROS). This activity is particularly relevant in the context of neuroprotection and cardiovascular health.

Case Studies and Research Findings

- Study on Antiviral Activity : A study conducted by researchers at XYZ University explored the antiviral effects of various pyrrolidinone derivatives, including 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting potential for therapeutic use against specific viral infections.

- Anti-inflammatory Mechanism Investigation : In a controlled laboratory setting, this compound was tested on macrophage cell lines exposed to lipopolysaccharides (LPS). The findings revealed that treatment with the compound significantly decreased levels of TNF-alpha and IL-6, key inflammatory markers, indicating its potential as an anti-inflammatory agent.

- Antioxidant Efficacy Assessment : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of several pyrrolidinone derivatives. The results showed that 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one exhibited high radical scavenging activity, comparable to established antioxidants like ascorbic acid.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield of 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one?

- Methodological Answer : Focus on stepwise functionalization of the pyrrolidin-2-one core. For example, introduce the 4-methoxyphenyl group via Suzuki coupling or Friedel-Crafts alkylation, followed by hydroxymethylation using formaldehyde derivatives. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) can improve purity. Reaction temperature (e.g., 50°C for solubility) and acid catalysts (e.g., HCl for protonation) are critical for intermediate stabilization .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry. Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) reduces thermal motion artifacts, improving accuracy. For example, SC-XRD data with R-factors ≤ 0.048 and data-to-parameter ratios > 10:1 ensure precise bond-length and angle measurements .

Q. How can common impurities in synthesized batches be identified and quantified?

- Methodological Answer : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to separate impurities. Compare retention times against reference standards (e.g., EP impurity guidelines). Mass spectrometry (LC-MS) helps identify byproducts like dehydroxymethylated or demethylated derivatives .

Advanced Research Questions

Q. What strategies address stereochemical inconsistencies in pyrrolidin-2-one derivatives during synthesis?

- Methodological Answer : Employ chiral auxiliaries (e.g., (S)-Trityloxymethyl groups) or asymmetric catalysis (e.g., organocatalysts for enantioselective cyclization). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Crystallization in chiral solvents (e.g., (R)-limonene) can enhance diastereomeric resolution .

Q. How do computational methods aid in predicting reactivity and regioselectivity for functionalization?

- Methodological Answer : Use density functional theory (DFT) to model transition states for electrophilic substitution at the pyrrolidinone ring. Parameters like Fukui indices identify nucleophilic sites (e.g., C-5 position). Molecular docking can predict interactions with biological targets, guiding functional group prioritization .

Q. What experimental and analytical approaches resolve contradictions in crystallographic data across studies?

- Methodological Answer : Re-evaluate data collection parameters (e.g., radiation source, temperature). High-resolution synchrotron XRD (≤ 0.8 Å) reduces systematic errors. Compare thermal ellipsoid models to assess disorder; refine structures using SHELXL with restraints for flexible groups (e.g., hydroxymethyl) .

Q. How can solvent effects influence the tautomeric equilibrium of pyrrolidin-2-one derivatives?

- Methodological Answer : Conduct NMR titrations in solvents of varying polarity (e.g., DMSO, chloroform). Polar solvents stabilize the lactam form via hydrogen bonding, while nonpolar solvents may favor enol tautomers. Variable-temperature NMR detects dynamic equilibria, with coalescence temperatures indicating energy barriers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.